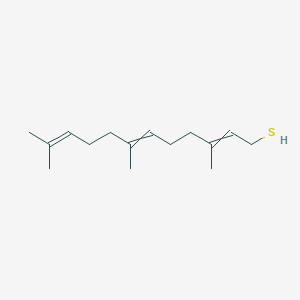

3,7,11-Trimethyl-dodeca-2,6,10-trien-1-thiol

Übersicht

Beschreibung

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol, also known as farnesyl thiol, is a naturally occurring isoprenoid thiol. This compound is characterized by its three conjugated double bonds and a thiol group at the terminal position. It is a derivative of farnesol, which is a key intermediate in the biosynthesis of cholesterol, ubiquinone, and other essential biomolecules .

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

Quorum Sensing Modulator

One of the prominent applications of 3,7,11-trimethyldodeca-2,6,10-triene-1-thiol is its role as a quorum-sensing molecule in fungi. Research has shown that farnesol (the alcohol form of this thiol) produced by Candida albicans can influence biofilm formation and virulence. The compound acts as a signaling molecule that modulates gene expression related to pathogenicity and biofilm development .

Antimicrobial Activity

Studies have indicated that 3,7,11-trimethyldodeca-2,6,10-triene-1-thiol exhibits antimicrobial properties. Its derivatives have been tested against various pathogens, showing potential as an antimicrobial agent due to their ability to disrupt cellular processes in bacteria and fungi .

Agricultural Applications

Pest Repellent

The compound's structure allows it to function as a natural pest repellent. Its application in agricultural settings has been explored for the development of eco-friendly pest control methods. The use of farnesyl thiol in formulations can reduce reliance on synthetic pesticides while maintaining crop health .

Medicinal Chemistry Applications

Therapeutic Potential

Research has highlighted the potential therapeutic applications of 3,7,11-trimethyldodeca-2,6,10-triene-1-thiol in treating various diseases. Its anti-inflammatory and antioxidant properties make it a candidate for further investigation in pharmacological studies aimed at developing new treatments for conditions such as cancer and cardiovascular diseases .

Case Studies and Research Findings

Wirkmechanismus

Target of Action

The primary targets of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol are currently unknown. This compound belongs to the class of organic compounds known as sesquiterpenoids , which are terpenes with three consecutive isoprene units

Mode of Action

Sesquiterpenoids, in general, are known to interact with their targets in a variety of ways, including binding to receptors, modulating enzyme activity, and affecting cell membrane properties .

Biochemical Pathways

Sesquiterpenoids are involved in a wide range of biological processes, including inflammation, apoptosis, and cell growth .

Result of Action

Sesquiterpenoids are known to have a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Biochemische Analyse

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes.

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol is complex and involves a range of interactions at the molecular level. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol vary with different dosages in animal models. These effects could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol typically involves the following steps:

Starting Material: The synthesis begins with farnesol, which is commercially available or can be extracted from natural sources.

Thiol Addition: The hydroxyl group of farnesol is converted to a thiol group through a series of reactions. One common method involves the conversion of the hydroxyl group to a halide, followed by substitution with a thiol reagent such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding saturated thiol.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Thioethers: Formed through substitution reactions with alkyl halides.

Sulfonic Acids: Formed through further oxidation of the thiol group.

Vergleich Mit ähnlichen Verbindungen

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol is unique due to its thiol group and conjugated double bonds. Similar compounds include:

Farnesol: Lacks the thiol group and has a hydroxyl group instead.

Farnesoic Acid: Contains a carboxylic acid group instead of a thiol group.

Farnesyl Acetate: Has an acetate ester group in place of the thiol group

These compounds share similar structural features but differ in their functional groups, leading to distinct chemical properties and biological activities.

Biologische Aktivität

3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol is a sesquiterpenoid compound with notable biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol

- CAS Number: 4263-52-9

- Molecular Formula: C15H26S

This compound is part of a larger class of organic compounds known as sesquiterpenoids, which are recognized for their diverse biological activities.

Anti-inflammatory Effects

Research indicates that 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol exhibits significant anti-inflammatory properties. Sesquiterpenoids typically modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Studies suggest that it inhibits the growth of bacteria and fungi by disrupting cell membrane integrity and interfering with metabolic processes .

Anticancer Properties

Preliminary research highlights the potential anticancer activity of this compound. It may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol can be attributed to several mechanisms:

- Interaction with Receptors: The compound may bind to specific receptors involved in inflammatory responses or cancer cell signaling.

- Enzyme Modulation: It can inhibit or activate various enzymes that play critical roles in cellular metabolism and signaling.

- Influence on Gene Expression: Changes in gene expression profiles have been observed in response to treatment with this compound, indicating a potential for altering cellular functions at the transcriptional level.

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol showed effective inhibition against Candida albicans and several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Escherichia coli | 25 |

| Staphylococcus aureus | 30 |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents .

Study on Anti-inflammatory Effects

In a laboratory model of inflammation induced by lipopolysaccharides (LPS), treatment with 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The reduction was measured using enzyme-linked immunosorbent assay (ELISA) techniques:

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

This study indicates its potential use as an anti-inflammatory agent in therapeutic applications .

Eigenschaften

IUPAC Name |

3,7,11-trimethyldodeca-2,6,10-triene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWPDADGDASKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCS)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258202 | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7226-85-9 | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7226-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.